molecular formula C20H21F3N4O2 B2511832 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone CAS No. 2034314-51-5

1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone

Cat. No.: B2511832
CAS No.: 2034314-51-5
M. Wt: 406.409
InChI Key: WLUBCYCBJWDXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a useful research compound. Its molecular formula is C20H21F3N4O2 and its molecular weight is 406.409. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Compounds with structures similar to 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone have been investigated for their potential anticancer activities. For instance, a series of 1,2,4-triazine derivatives bearing piperazine amide moiety demonstrated promising antiproliferative effects against breast cancer cells, comparing favorably with cisplatin in some cases (Yurttaş et al., 2014).

Antimicrobial Evaluation

Chalcones containing piperazine or 2,5-dichlorothiophene moiety have been synthesized and evaluated for their antimicrobial activity. These compounds showed potential activity against Gram-positive bacteria, Staphylococcus aureus, and Escherichia coli, with some derivatives displaying significant activity against Candida albicans (Tomar et al., 2007).

Antiviral Research

The research into nitroimidazoles and piperazine derivatives revealed the synthesis of compounds that were evaluated for their anti-HIV-1 and anti-HIV-2 activity. These studies aim at developing new non-nucleoside reverse transcriptase inhibitors, highlighting the potential of piperazine-containing compounds in antiviral research (Al-Masoudi et al., 2007).

Synthesis and Chemical Properties

Innovative synthesis strategies and the study of chemical properties of compounds structurally related to this compound contribute to the advancement of medicinal chemistry. Electrochemical methods have been employed to synthesize new phenylpiperazine derivatives, offering a green and efficient approach to compound development (Nematollahi & Amani, 2011).

Wound-Healing Potential

The evaluation of wound-healing potential of certain derivatives indicates the broad applicability of this compound class in therapeutic research. Compounds with specific functionalities have shown significant wound healing properties, underscoring the importance of structural modification in enhancing biological activity (Vinaya et al., 2009).

Properties

IUPAC Name

1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O2/c21-20(22,23)15-2-1-3-16(12-15)29-13-19(28)27-10-8-26(9-11-27)18-7-6-17(24-25-18)14-4-5-14/h1-3,6-7,12,14H,4-5,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUBCYCBJWDXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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